molecular formula C13H12ClN3O3S B2479924 4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 731793-31-0

4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid

Cat. No. B2479924
M. Wt: 325.77
InChI Key: AHBHBNXIQLXFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound related to the class of chemicals , used liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine stability and degradation products under various conditions. This research highlights the importance of understanding the stability of similar compounds, which could be relevant for their application in medical treatments (Barchańska et al., 2019).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, closely related to the compound , have been reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, show promising antitumor properties, illustrating the potential of related compounds in cancer treatment (Iradyan et al., 2009).

Synthetic Utilities of O-Phenylenediamines

Research into the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, including reactions with various electrophilic reagents, provides a foundation for understanding the synthetic versatility of compounds related to "4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid". These synthetic routes underscore the potential applications in developing new materials or pharmaceutical compounds (Ibrahim, 2011).

Effect of Benzoic Acid and its Derivatives on Plant Metabolism

A study examining the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves underlines the biological impact of benzoic acid derivatives on plant metabolism. This research may inform applications related to agriculture or environmental science (Nagutb, 1964).

Antituberculosis Study of Organotin(IV) Complexes

The antituberculosis activity of organotin complexes, which could include derivatives similar to the compound , demonstrates the potential of these compounds in treating infectious diseases. Such studies contribute to our understanding of the therapeutic applications of complex chemical structures (Iqbal et al., 2015).

properties

IUPAC Name

4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-17-5-4-15-13(17)21-7-11(18)16-10-6-8(12(19)20)2-3-9(10)14/h2-6H,7H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHBNXIQLXFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

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